2-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)acetaldehyde
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Overview
Description
2-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)acetaldehyde is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of a methyl group and an acetaldehyde moiety attached to the benzothiazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)acetaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 3-methyl-2,3-dihydro-1,3-benzothiazole with acetaldehyde under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)acetaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2,3-dihydro-1,3-benzothiazole
- 3-Methyl-2-benzothiazolinone hydrazone
- 3-Methyl-2,3-dihydro-benzofuran
Uniqueness
2-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)acetaldehyde is unique due to its specific structural features, such as the presence of both a methyl group and an acetaldehyde moiety
Properties
Molecular Formula |
C10H9NOS |
---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
(2Z)-2-(3-methyl-1,3-benzothiazol-2-ylidene)acetaldehyde |
InChI |
InChI=1S/C10H9NOS/c1-11-8-4-2-3-5-9(8)13-10(11)6-7-12/h2-7H,1H3/b10-6- |
InChI Key |
XLVBMCHOMDILSN-POHAHGRESA-N |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C\C=O |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC=O |
Origin of Product |
United States |
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